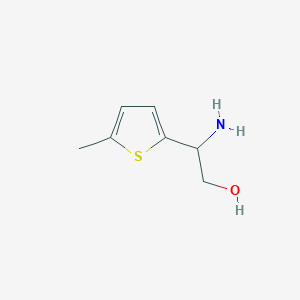

2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

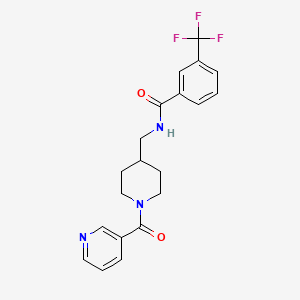

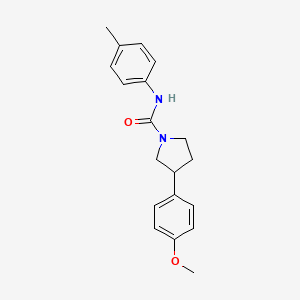

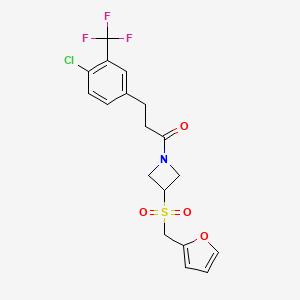

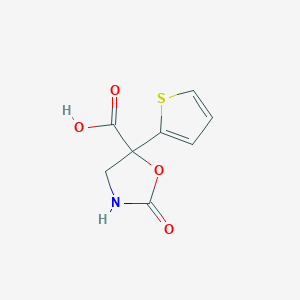

“2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.23. The molecule contains a total of 21 bonds, including 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Thiophene .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol”, has been a topic of interest in recent years . Thiophene-based analogs have been recognized as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis

The molecular structure of “2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol” is characterized by a five-membered thiophene ring, a primary amine (aliphatic), a hydroxyl group, and a primary alcohol . The presence of these functional groups contributes to the compound’s reactivity and potential applications.Aplicaciones Científicas De Investigación

Biochemical Studies and Neurochemistry

The compound 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol, as an analog of tryptophan, participates in studies related to the brain's serotonergic system. It's utilized in research to understand serotonin (5-HT) synthesis rates in the brain. The application involves the use of labeled analogs like alpha-Methyl-L-tryptophan (alpha-MTrp) for measuring unidirectional uptake and conversion to serotonin, offering insights into neurochemical processes and psychiatric disorders (Diksic & Young, 2001).

Organic Chemistry and Synthesis

In organic chemistry, beta-amino alcohols, including derivatives similar to 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol, undergo rearrangements via aziridinium intermediates. This process is significant for synthesizing various amines and has been reviewed extensively, indicating its importance in the development of pharmaceuticals and fine chemicals (Métro et al., 2010).

Food Science and Flavor Chemistry

In the context of food science, branched aldehydes derived from amino acids, including those structurally related to 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol, play a crucial role in flavor formation. The synthesis and breakdown pathways of these compounds are crucial for controlling the flavor profiles of both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).

Environmental and Health Studies

The study of environmental toxicology includes evaluating the impact of chlorinated solvents, which are structurally or functionally similar to thiophene-based compounds like 2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol. Such research assesses the adverse health effects of occupational exposure to these chemicals, contributing to the understanding of their toxicity and regulatory standards (Ruder, 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-2-(5-methylthiophen-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVLSVVPRJHGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(5-methylthiophen-2-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,2-dimethylspiro[3.3]heptane](/img/structure/B2605453.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)

![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)

![N-(1-cyanocycloheptyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2605463.png)

![8-(3-Chlorobenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2605469.png)